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molecular formula C9H9NO2S B8597305 N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide CAS No. 58095-37-7

N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide

Cat. No. B8597305
M. Wt: 195.24 g/mol
InChI Key: OVYSXAZBCBIOSB-UHFFFAOYSA-N
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Patent
US03994924

Procedure details

Alternatively, formula (Ia) isocyanate can be prepared by reacting the N-formyl-4,5,6,7-tetrahydro-7-oxobenzo-[b]thiophen-4-amine of formula (IIIa) with phosgene in the presence of a tertiary amine, e.g. triethylamine, in an inert solvent such methylene chloride and other chlorinated hydrocarbons at a temperature between about 0° and 50° C and preferably between 15° and 30° C to obtain 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-yl isocyanide of formula (IV), which is then oxidized with dimethylsulfoxide (DMSO) in the presence of anhydrous p-toluenesulfonic acid (pTSA) at a temperature between about 25° and 75° C, and preferably 25° and 50° C. The above-described reaction sequence may be graphically illustrated as follows: ##SPC3##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N-]=C=O.[CH:4]([NH:6][CH:7]1[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[C:10](=[O:16])[CH2:9][CH2:8]1)=O.C(Cl)(Cl)=O.C(N(CC)CC)C>C(Cl)Cl>[O:16]=[C:10]1[C:11]2[S:12][CH:13]=[CH:14][C:15]=2[CH:7]([N+:6]#[C-:4])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1CCC(C=2SC=CC21)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)[N+]#[C-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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